4-Bromo-N-(2-fluorobenzyl)benzamide
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Overview
Description
4-Bromo-N-(2-fluorobenzyl)benzamide is an organic compound with the molecular formula C14H11BrFNO and a molecular weight of 308.15 g/mol . This compound is characterized by the presence of a bromine atom at the 4-position and a fluorobenzyl group at the N-position of the benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-(2-fluorobenzyl)benzamide typically involves the reaction of 4-bromobenzoyl chloride with 2-fluorobenzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(2-fluorobenzyl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: Reduction of the amide group can yield corresponding amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products Formed
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Scientific Research Applications
4-Bromo-N-(2-fluorobenzyl)benzamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-N-(2-fluorobenzyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(2-chlorobenzyl)benzamide
- 4-Bromo-N-(2-methylbenzyl)benzamide
- 4-Bromo-N-(2-iodobenzyl)benzamide
Uniqueness
4-Bromo-N-(2-fluorobenzyl)benzamide is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H11BrFNO |
---|---|
Molecular Weight |
308.14 g/mol |
IUPAC Name |
4-bromo-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H11BrFNO/c15-12-7-5-10(6-8-12)14(18)17-9-11-3-1-2-4-13(11)16/h1-8H,9H2,(H,17,18) |
InChI Key |
HQOOGMOFLRJLQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)Br)F |
Origin of Product |
United States |
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